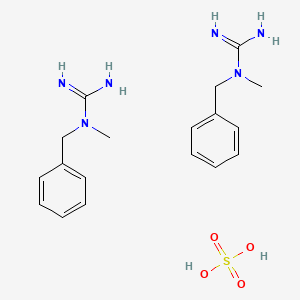
1-benzyl-1-methylguanidine;sulfuric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guanidine, n-methyl-n-(phenylmethyl)-, sulfate (2:1) is a chemical compound that belongs to the class of guanidines. Guanidines are known for their strong basicity and are often used in various chemical reactions and industrial applications. This compound is characterized by the presence of a guanidine group, which is a functional group with the formula HNC(NH2)2. The sulfate (2:1) indicates that two molecules of the guanidine compound are associated with one molecule of sulfate.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of guanidine, n-methyl-n-(phenylmethyl)-, sulfate (2:1) typically involves the reaction of n-methyl-n-(phenylmethyl)guanidine with sulfuric acid. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction. The general reaction can be represented as follows:
[ \text{n-methyl-n-(phenylmethyl)guanidine} + \text{H}_2\text{SO}_4 \rightarrow \text{Guanidine, n-methyl-n-(phenylmethyl)-, sulfate (2:1)} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Guanidine, n-methyl-n-(phenylmethyl)-, sulfate (2:1) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The guanidine group can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution Reagents: Various halides and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted guanidine compounds.
Aplicaciones Científicas De Investigación
Guanidine, n-methyl-n-(phenylmethyl)-, sulfate (2:1) has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of guanidine, n-methyl-n-(phenylmethyl)-, sulfate (2:1) involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function. The specific pathways involved depend on the context of its use, whether in chemical reactions or biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Guanidine, n-methyl-n-(1-methylethyl)-: This compound has a similar guanidine structure but with different substituents.
Guanidine, n-methyl-n’-(1-methylethyl)-: Another similar compound with variations in the substituent groups.
Uniqueness
Guanidine, n-methyl-n-(phenylmethyl)-, sulfate (2:1) is unique due to its specific substituent groups and the presence of the sulfate counterion. These structural features contribute to its distinct chemical properties and reactivity compared to other guanidine derivatives.
Propiedades
Número CAS |
2551-64-6 |
|---|---|
Fórmula molecular |
C18H28N6O4S |
Peso molecular |
424.5 g/mol |
Nombre IUPAC |
1-benzyl-1-methylguanidine;sulfuric acid |
InChI |
InChI=1S/2C9H13N3.H2O4S/c2*1-12(9(10)11)7-8-5-3-2-4-6-8;1-5(2,3)4/h2*2-6H,7H2,1H3,(H3,10,11);(H2,1,2,3,4) |
Clave InChI |
VQXJIGDGWSAHSB-UHFFFAOYSA-N |
SMILES |
CN(CC1=CC=CC=C1)C(=N)N.CN(CC1=CC=CC=C1)C(=N)N.OS(=O)(=O)O |
SMILES canónico |
CN(CC1=CC=CC=C1)C(=N)N.CN(CC1=CC=CC=C1)C(=N)N.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















